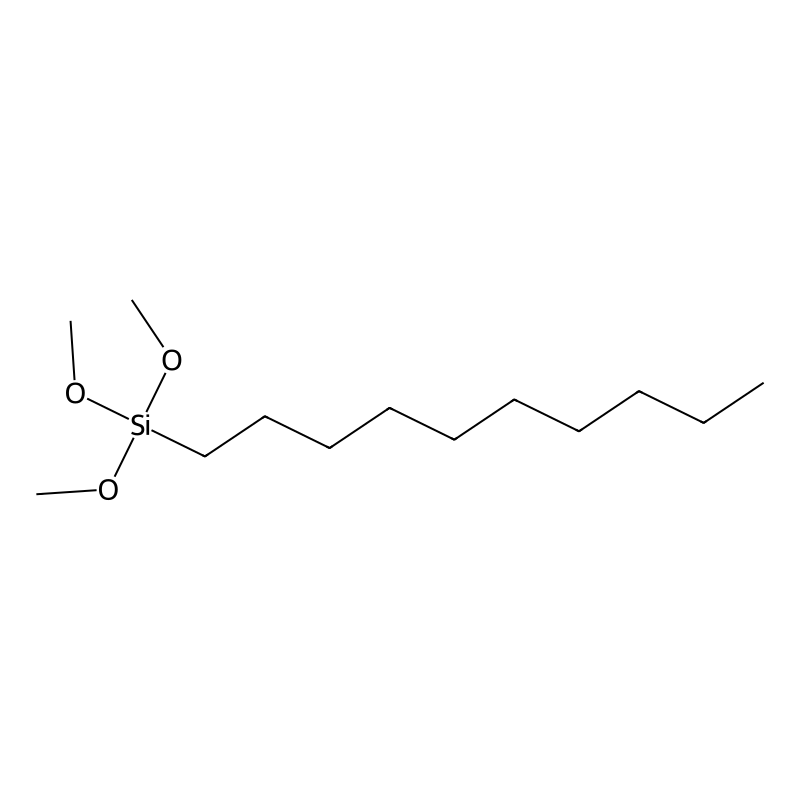

Decyltrimethoxysilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Decyltrimethoxysilane (DTMS) is a medium-to-long-chain alkylalkoxysilane featuring a 10-carbon aliphatic tail and three highly reactive methoxy leaving groups. In industrial procurement, it is primarily sourced as a surface modifier, hydrophobizing agent, and dielectric coating precursor. The molecule bridges the gap between standard short-chain silanes, which yield lower water contact angles, and very long-chain silanes, which exhibit slower kinetics and lower solubility. Its trimethoxy functionality ensures rapid hydrolysis and a high crosslinking density, making it suitable for fast-curing sol-gel processes, nanoparticle functionalization, and the formulation of moisture barriers where strict processability and dense surface coverage are required [1].

Substituting Decyltrimethoxysilane with its closest commercial analogs alters processability and end-product performance. Downgrading to the more common Octyltrimethoxysilane (C8) reduces the steric thickness of the grafted layer, leading to lower water contact angles and reduced moisture barrier efficacy. Conversely, substituting with longer-chain variants like Dodecyltrimethoxysilane (C12) or Hexadecyltrimethoxysilane (C16) introduces steric hindrance, which reduces grafting density on inorganic substrates and lowers solubility in standard sol-gel solvents. Furthermore, replacing the methoxy variant with Decyltriethoxysilane slows down the hydrolysis rate, disrupting the timing in one-pot co-condensation reactions and extending curing times beyond standard limits for high-throughput manufacturing .

Hydrophobicity and Surface Shielding vs. C8 Analogs

When modifying siliceous or metal oxide substrates, the alkyl chain length dictates the resulting surface energy. Decyltrimethoxysilane provides a thicker aliphatic shield compared to the industry-standard Octyltrimethoxysilane. Measurements on flat glass substrates demonstrate that the C10 chain achieves a static water contact angle of approximately 102°–105°, whereas the C8 analog plateaus at 95°–98°. In hierarchically structured sol-gel coatings, this difference enables DTMS-derived networks to achieve superhydrophobic contact angles (>150°) that are difficult to stabilize with shorter chains[1].

| Evidence Dimension | Static water contact angle on modified flat substrates |

| Target Compound Data | Decyltrimethoxysilane (~102° - 105°) |

| Comparator Or Baseline | Octyltrimethoxysilane (~95° - 98°) |

| Quantified Difference | 4° - 10° increase in baseline contact angle. |

| Conditions | Monolayer deposition on flat borosilicate/silica substrates at room temperature. |

Buyers formulating advanced anti-corrosion or anti-icing coatings must specify the C10 chain to cross the hydrophobicity threshold required for targeted performance.

Hydrolysis Kinetics and Manufacturing Throughput vs. Ethoxy Variants

The choice of the alkoxy leaving group dictates manufacturing cycle times. Decyltrimethoxysilane utilizes methoxy groups, which undergo hydrolysis faster than the ethoxy groups found in Decyltriethoxysilane. Under identical pH and moisture conditions, methoxy silanes hydrolyze 3 to 5 times faster than their ethoxy counterparts. This rapid activation is required for one-pot sol-gel processes where the alkylsilane must hydrolyze and graft before silica nanoparticles fully aggregate .

| Evidence Dimension | Relative hydrolysis rate |

| Target Compound Data | Decyltrimethoxysilane (Rapid hydrolysis, high reactivity) |

| Comparator Or Baseline | Decyltriethoxysilane (Sluggish hydrolysis, 3-5x slower) |

| Quantified Difference | 300% to 500% faster hydrolysis activation. |

| Conditions | Standard aqueous/alcoholic sol-gel conditions or atmospheric moisture curing. |

Procurement teams must select the methoxy variant for fast-curing sealants and synchronized co-condensation processes where ethoxy variants cause unacceptable delays.

Grafting Density and Steric Efficiency vs. Longer-Chain Silanes

Increasing the alkyl chain length improves hydrophobicity but increases steric hindrance during the grafting process. Compared to longer-chain analogs like Dodecyltrimethoxysilane (C12) or Hexadecyltrimethoxysilane (C16), Decyltrimethoxysilane experiences less steric repulsion between adjacent chains during monolayer formation. This allows DTMS to achieve high surface coverage (>99% on optimized substrates like Indium Tin Oxide), whereas C12 or C16 silanes leave unreacted surface hydroxyls due to bulky chain packing, compromising the integrity of the dielectric barrier [1].

| Evidence Dimension | Monolayer surface coverage and packing density |

| Target Compound Data | Decyltrimethoxysilane (>99% coverage on optimized substrates) |

| Comparator Or Baseline | Hexadecyltrimethoxysilane (Lower grafting density due to severe steric bulk) |

| Quantified Difference | Maximized reactive site utilization without the solubility and packing penalties of >C12 chains. |

| Conditions | Self-assembled monolayer (SAM) formation on metal oxide (e.g., ITO) electrodes. |

For electronic packaging and semiconductor surface modification, selecting C10 over C16 ensures a tightly packed dielectric barrier that prevents ion leakage.

High-Contact-Angle Sol-Gel Coatings

Leveraging its 102°–105° baseline contact angle and rapid methoxy-driven hydrolysis, DTMS is procured for co-condensation with tetraethyl orthosilicate (TEOS) to create hierarchical silica nanoparticles. It is utilized in self-cleaning glass and architectural coatings where C8 silanes fail to provide sufficient water repellency [1].

Dielectric Passivation of Semiconductor Electrodes

Utilizing its high grafting density (>99%) and lower steric hindrance compared to C16 silanes, DTMS is used to form dense self-assembled monolayers on Indium Tin Oxide (ITO) and other semiconductor surfaces. This creates a diffusion barrier that prevents ion migration and improves the stability of organic electronic devices [2].

Rapid-Curing Mineral Filler Treatments

Because its methoxy groups hydrolyze 3-5 times faster than ethoxy alternatives, DTMS is procured as a hydrophobizing agent for mineral fillers (e.g., silica, talc) in polymer composites. It ensures rapid surface modification during high-throughput compounding, improving the moisture resistance of the filler in the polymer matrix.

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 11 of 31 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 20 of 31 companies with hazard statement code(s):;

H315 (95%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (90%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H412 (65%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Dates

Explore Compound Types